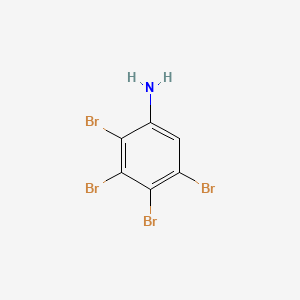

2,3,4,5-Tetrabromoaniline

Description

Structure

3D Structure

Properties

CAS No. |

24339-58-0 |

|---|---|

Molecular Formula |

C6H3Br4N |

Molecular Weight |

408.71 g/mol |

IUPAC Name |

2,3,4,5-tetrabromoaniline |

InChI |

InChI=1S/C6H3Br4N/c7-2-1-3(11)5(9)6(10)4(2)8/h1H,11H2 |

InChI Key |

ZRLODVWGYJSMCP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Br)Br)Br)N |

Origin of Product |

United States |

Synthetic Methodologies for 2,3,4,5 Tetrabromoaniline

Direct Bromination Approaches

Direct bromination of aniline (B41778) and its derivatives serves as a primary route to introduce multiple bromine atoms onto the aromatic ring. The high activation of the aniline ring by the amino group facilitates electrophilic substitution, though controlling the regioselectivity to achieve the specific 2,3,4,5-substitution pattern can be challenging.

Controlled Bromination of Precursor Anilines, including 3,4,5-Tribromoaniline (B1304853)

A key strategy for the synthesis of 2,3,4,5-tetrabromoaniline involves the controlled bromination of a suitable precursor, such as 3,4,5-tribromoaniline. This approach simplifies the regiochemical outcome by starting with a molecule that already possesses the desired substitution in the 3, 4, and 5 positions. The introduction of the final bromine atom at the C-2 position is the critical step.

The bromination of 3,4,5-tribromoaniline can be achieved using a Br₂/Fe catalyst system. In this reaction, the iron catalyst enhances the electrophilicity of bromine, facilitating the substitution at the remaining vacant ortho position. While the 3,4,5-tribromo substitution pattern creates a sterically hindered environment, the activating effect of the amino group is sufficient to direct the incoming electrophile to the C-2 position, yielding this compound as the major product. Careful monitoring of the reaction, for instance by gas chromatography, is crucial to minimize the formation of over-brominated byproducts.

Reagent-Specific Bromination Strategies

Beyond classical bromination with molecular bromine, a range of specific reagents and catalytic systems have been developed to achieve more controlled and efficient bromination of anilines. These methods often offer advantages in terms of selectivity, reaction conditions, and environmental impact.

Benzyltriphenylphosphonium Tribromide Mediated Reactions for Polybromoanilines

Benzyltriphenylphosphonium tribromide (BTPTB) is a stable, solid, and less hazardous alternative to liquid bromine for bromination reactions. It serves as an electrophilic bromine source and has been utilized for the bromination of various aromatic compounds. While specific data on the synthesis of this compound using BTPTB is not extensively documented, the reagent is known to effect the polybromination of anilines. The reaction typically proceeds under mild conditions, and the stoichiometry of the reagent can be adjusted to control the degree of bromination. The mechanism involves the transfer of a bromonium ion from the tribromide salt to the activated aniline ring.

Graphene Oxide Promoted Oxidative Bromination Techniques

Graphene oxide (GO) has emerged as a versatile, metal-free carbocatalyst for a variety of organic transformations, including the oxidative bromination of anilines. beilstein-journals.org This method offers an environmentally benign approach, often conducted in water at ambient temperatures. beilstein-journals.org GO's mildly acidic and oxidative nature, coupled with its large surface area, facilitates the selective and rapid bromination of anilines. beilstein-journals.org The reaction can be performed using either molecular bromine or N-bromosuccinimide (NBS) as the bromine source. beilstein-journals.org With molecular bromine, the process demonstrates high atom economy and selectivity for the formation of tribromoanilines. beilstein-journals.org In the case of NBS, the reactions are often instantaneous, and the GO catalyst exhibits excellent recyclability. beilstein-journals.org While the primary products reported are often tribromoanilines, the principles of this methodology could potentially be adapted for the synthesis of more highly substituted anilines through the careful selection of substrates and reaction conditions.

Zeolite-Supported Bromination Systems for Aniline Derivatives

Zeolites, with their well-defined microporous structures, can act as shape-selective catalysts and supports for bromination reactions. The use of zeolites can influence the regioselectivity of the reaction by controlling the access of the reactants to the active sites within the zeolite framework. For the bromination of aniline derivatives, zeolites such as Zeolite 5A have been employed. Bromine can be adsorbed onto the zeolite, and the reaction is then carried out in a suitable solvent like carbon tetrachloride. This approach has been shown to be effective for the selective monobromination of anilines, favoring the formation of the para-isomer. While this highlights the potential for regiocontrol, the synthesis of a tetrasubstituted product like this compound would necessitate the development of zeolite-based systems that can facilitate polybromination in a controlled manner.

Applications of N,N-Dibromo-p-toluenesulfonamide (TsNBr2) in Aromatic Bromination

N,N-Dibromo-p-toluenesulfonamide, commonly abbreviated as TsNBr2, serves as a powerful and efficient reagent for the bromination of aromatic compounds. Its application is particularly notable for activated aromatic systems, such as anilines. The reaction involving TsNBr2 is characterized by its extremely rapid pace, often reaching completion almost instantaneously upon mixing at ambient temperatures. researchgate.net This high reactivity typically leads to the formation of polybrominated products. researchgate.net For substrates like aniline, the strong activating effect of the amino group combined with the potency of TsNBr2 facilitates the exhaustive bromination of the aromatic ring, making it a suitable reagent for preparing highly brominated anilines.

Multi-Step Synthesis Pathways

The synthesis of specifically substituted isomers like this compound often necessitates multi-step approaches to ensure the correct placement of the bromine atoms.

Reduction of Brominated Nitrobenzene (B124822) Precursors

One viable synthetic pathway involves the initial bromination of a nitrobenzene derivative, followed by the chemical reduction of the nitro group to form the target aniline. This strategy leverages the deactivating, meta-directing nature of the nitro group to guide the initial bromination steps. Once the desired bromination pattern is achieved on the nitroaromatic precursor, the nitro group (-NO2) is converted into an amino group (-NH2). Standard reduction methods, such as using iron nanoparticles and sodium borohydride, can be employed for this transformation. researchgate.net This sequence allows for the construction of substitution patterns that may not be directly accessible through the bromination of aniline itself, where the amino group's strong ortho- and para-directing influence dominates.

Transformations from Other Halogenated Aniline Intermediates

Another synthetic route begins with an aniline molecule that is already halogenated. The synthesis of this compound can be envisioned as proceeding from a tribromoaniline intermediate, to which an additional bromine atom is selectively introduced. The success of this approach depends on the directing effects of the existing bromine atoms and the amino group, which collectively influence the position of the final bromination step. The generation of diverse halogenated anilines is often made possible by leveraging the special reactivity of intermediates like N,N-dialkylaniline N-oxides, which can undergo regioselective halogenation under specific conditions. nih.govnih.gov

Diazotization and Subsequent Reactions Involving Brominated Anilines

Diazotization reactions provide a versatile method for the synthesis of specifically substituted aryl halides. organic-chemistry.org This process involves the conversion of a primary aromatic amine into a diazonium salt, which can then be replaced by a halogen in a subsequent step. byjus.com In the context of this compound synthesis, a potential strategy would involve a brominated aniline with an amino group at a position where a bromine atom is ultimately desired. This amino group can be converted to a diazonium salt (-N≡N) using nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.org The resulting diazonium group can then be substituted with a bromine atom, often using a copper(I) bromide catalyst in what is known as the Sandmeyer reaction. researchgate.net This powerful technique allows for the introduction of bromine atoms into positions that are not readily accessible by direct electrophilic aromatic substitution.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Achieving high yields and the desired isomer of tetrabromoaniline requires careful optimization of reaction parameters. The choice of solvent, temperature, and brominating agent can profoundly impact the outcome of the synthesis.

Influence of Solvent Systems on Bromination Regio- and Chemoselectivity

The solvent system employed during the bromination of anilines has a marked effect on the regioselectivity of the reaction. lookchem.comthieme-connect.com The polarity of the solvent can alter the distribution of isomers in the final product. thieme-connect.com In polar solvents, the electron-donating amino group is more effectively solvated, which can enhance its activating effect, particularly at the para-position, leading to the preferential formation of certain isomers. thieme-connect.com Conversely, in non-polar solvents, a different distribution of ortho- and para-substituted products may be observed. youtube.com By carefully selecting the reaction medium, the bromination reaction can be tuned to favor the formation of the desired isomer. lookchem.comresearchgate.net For example, studies on meta-substituted anilines have shown that the ratio of bromination products can be significantly altered by switching between solvents of varying polarity, such as dioxane and dimethyl sulfoxide (B87167) (DMSO). thieme-connect.com

Below is a data table illustrating the effect of solvent choice on the product distribution in the bromination of a model substrate, 3-nitroaniline, using N-Bromosuccinimide (NBS). This demonstrates the principle of how solvent polarity can influence the regiochemical outcome.

| Solvent | Dielectric Constant (ε) | Product Ratio (2-bromo- vs. 4-bromo- vs. 6-bromo-) |

|---|---|---|

| Dioxane | 2.2 | 45 : 5 : 50 |

| Chloroform (CHCl3) | 4.8 | 48 : 7 : 45 |

| Tetrahydrofuran (THF) | 7.5 | 35 : 15 : 50 |

| Acetonitrile (CH3CN) | 37.5 | 15 : 65 : 20 |

| Dimethylformamide (DMF) | 38.3 | 5 : 85 : 10 |

| Dimethyl sulfoxide (DMSO) | 47.2 | <5 : >95 : <5 |

Role of Catalyst Systems and Promoters in Synthetic Efficiency

The direct, exhaustive bromination of aniline to achieve a tetrabrominated product is often inefficient and lacks selectivity without the proper catalytic system. While traditional Lewis acids like iron(III) bromide (FeBr₃) are commonly used to enhance the electrophilicity of bromine in aromatic substitution reactions, their application in the synthesis of this compound is not straightforward due to the directing effects of the amino group.

To achieve the desired substitution pattern, a multi-step synthesis is often employed, starting with a pre-substituted aniline. For instance, the synthesis can commence with 3-bromoaniline. The bromine atom at the meta position alters the electronic distribution of the aromatic ring, influencing the regioselectivity of subsequent bromination steps.

Recent advancements in catalysis have explored the use of more sophisticated systems to control the halogenation of anilines. While not specifically detailed for this compound in the available literature, related research on polyhalogenation points towards the use of strong acid media, which can act as both a solvent and a promoter. For example, the use of sulfuric acid or oleum (B3057394) (fuming sulfuric acid) can protonate the amino group, transforming it into a deactivating, meta-directing ammonium (B1175870) group (-NH₃⁺). This in-situ modification of the directing group is a key strategy to overcome the inherent ortho-, para-directing influence and force bromine atoms into other positions.

Furthermore, the choice of the brominating agent itself can be a determining factor. While elemental bromine is a common choice, N-bromosuccinimide (NBS) in the presence of a strong acid catalyst can offer a more controlled release of the electrophilic bromine species, potentially leading to higher yields and better selectivity in polybromination reactions.

The following table summarizes catalyst systems and promoters that are relevant to the polybromination of anilines, which could be adapted for the synthesis of this compound.

| Catalyst/Promoter | Role in Polybromination | Potential Application in this compound Synthesis |

| Sulfuric Acid (H₂SO₄) / Oleum | Protonates the amino group, converting it to a meta-directing group; acts as a solvent and dehydrating agent. | Facilitates bromination at positions meta to the amino group, which is crucial for the 2,3,4,5-substitution pattern. |

| Iron(III) Bromide (FeBr₃) | Lewis acid catalyst that polarizes the Br-Br bond, increasing the electrophilicity of bromine. | Can be used in conjunction with a pre-substituted aniline (e.g., 3-bromoaniline) to promote further bromination. |

| N-Bromosuccinimide (NBS) | Provides a source of electrophilic bromine, often allowing for more controlled bromination compared to Br₂. | Could be used in a stepwise addition to a substituted aniline in a strong acid medium to achieve the desired level of bromination. |

Temperature and Pressure Considerations in Achieving Desired Polybromination

The temperature and pressure at which the bromination of aniline derivatives is carried out are critical parameters that significantly influence the reaction rate, selectivity, and the extent of polybromination. Generally, electrophilic aromatic substitution reactions are exothermic; however, achieving exhaustive bromination to a tetra-substituted product often requires forcing conditions, including elevated temperatures.

For the synthesis of this compound, starting from a precursor like 3-bromoaniline, the initial bromination steps might proceed at or near room temperature. However, as more bromine atoms are introduced onto the ring, the aromatic system becomes progressively more deactivated due to the electron-withdrawing nature of the halogens. To overcome this deactivation and force the addition of subsequent bromine atoms, particularly at sterically hindered positions, higher reaction temperatures are typically necessary.

Heating the reaction mixture can provide the necessary activation energy to overcome the energy barrier for the substitution on a deactivated ring. The optimal temperature range would need to be determined experimentally to maximize the yield of the desired tetrabromo product while minimizing potential side reactions, such as decomposition or the formation of over-brominated products.

The role of pressure in the synthesis of this compound is less commonly documented in standard laboratory procedures. Most electrophilic brominations are conducted at atmospheric pressure. However, in an industrial setting or for particularly unreactive substrates, conducting the reaction under elevated pressure could be a viable strategy. Increased pressure can enhance the concentration of gaseous reactants in the liquid phase and can influence the transition state of the reaction, potentially leading to higher reaction rates and improved yields.

The table below outlines the general effects of temperature and pressure on the polybromination of anilines.

| Parameter | Effect on Polybromination | Considerations for this compound Synthesis |

| Temperature | Increased temperature generally increases the reaction rate. | Necessary to overcome the deactivation of the ring after initial bromination steps. Careful control is needed to prevent side reactions and decomposition. |

| Pressure | Elevated pressure can increase the concentration of reactants and potentially the reaction rate. | Not typically required for laboratory-scale synthesis but could be a factor in industrial production or for highly deactivated substrates. |

Mechanistic Insights into the Reactivity of 2,3,4,5 Tetrabromoaniline

Analysis of Electronic and Steric Effects of Bromine Substituents on Aromatic Reactivity

The reactivity of the benzene (B151609) ring in 2,3,4,5-tetrabromoaniline is modulated by a combination of electronic and steric effects originating from its substituents. The amino group is a powerful activating group, donating electron density to the aromatic system through a resonance effect (+R). vedantu.comdoubtnut.com This donation primarily increases the electron density at the ortho and para positions relative to the amino group, making the ring more susceptible to attack by electrophiles. vedantu.combyjus.com

The steric effects are also significant. The presence of four bulky bromine atoms, particularly at the C2 and C5 positions, creates considerable steric hindrance around the molecule. brainly.com This crowding can impede the approach of reagents, influencing the regioselectivity and feasibility of certain reactions. The sole available position for substitution, C6, is flanked by a bromine atom at C5 and the amino group at C1, making it sterically accessible but electronically deactivated.

| Effect | Substituent | Influence on Aromatic Ring |

| Electronic | Amino (-NH₂) | Activating (strong +R effect) |

| Bromine (-Br) | Deactivating (dominant -I effect) | |

| Directing | Amino (-NH₂) | Ortho, Para-directing |

| Bromine (-Br) | Ortho, Para-directing | |

| Steric | Bromine (-Br) | High steric hindrance, especially at C2 and C5 |

Electrophilic Aromatic Substitution Pathways of this compound

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds. wikipedia.org For this compound, the reaction pathway is heavily influenced by the strong deactivation conferred by the four bromine atoms, which counteracts the activating nature of the amino group. cymitquimica.com Consequently, forcing conditions are typically required to achieve further substitution on the aromatic ring.

The nitration and sulfonation of this compound are complicated by the properties of both the amino group and the highly substituted ring.

Nitration: Direct nitration using a mixture of concentrated nitric and sulfuric acids is problematic. wikipedia.orgyoutube.com The strongly acidic medium protonates the amino group to form the anilinium ion (-NH₃⁺). This group is a powerful deactivator and a meta-director. byjus.comallen.in Furthermore, the amino group is susceptible to oxidation by nitric acid, leading to degradation of the starting material. allen.in Studies on related polyhalogenated anilines have shown that nitration can sometimes lead to ipso-substitution, where a substituent (often a bromine atom at the para position) is replaced by the nitro group (-NO₂). rsc.org To achieve controlled nitration at the C6 position, protection of the amino group, for instance by acetylation to form the corresponding acetanilide, is a common strategy. wikipedia.orgyoutube.com This moderates the activating effect of the amine, prevents its protonation, and protects it from oxidation, thereby allowing for more selective substitution.

Sulfonation: Aromatic sulfonation is typically a reversible reaction carried out with concentrated sulfuric acid. wikipedia.org Similar to nitration, the amino group reacts with the strong acid to form the anilinium salt. byjus.comallen.in Heating this salt can lead to the formation of the corresponding sulfonic acid. For this compound, sulfonation at the C6 position would be sterically hindered and electronically disfavored. The reversibility of sulfonation is sometimes exploited to introduce a temporary blocking group to direct other electrophiles. wikipedia.org

Nucleophilic Substitution and Coupling Reactions of the Brominated Aniline (B41778) Moiety

While electrophilic substitution on the ring is difficult, the bromine atoms themselves can serve as handles for functionalization through substitution or coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): Direct substitution of the bromine atoms by nucleophiles is generally unfavorable on an electron-rich aniline ring. wikipedia.org SNAr reactions typically require the presence of strong electron-withdrawing groups (like nitro groups) ortho or para to the leaving group, a condition not met in this compound.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, represent a powerful method for forming carbon-carbon bonds and are effective for aryl halides. rsc.orgnih.gov Research has demonstrated the viability of Suzuki-Miyaura coupling on unprotected ortho-bromoanilines. rsc.orgnih.govresearchgate.net In this compound, the bromine atom at the C2 position is ortho to the amino group and could potentially undergo selective coupling. The differential electronic and steric environments of the bromine atoms at C2, C3, C4, and C5 may allow for regioselective coupling under carefully controlled conditions, providing a pathway to complex derivatives that are inaccessible through electrophilic substitution.

| Reaction Type | Reactivity of this compound | Potential Products/Pathways |

| Suzuki-Miyaura Coupling | Feasible, especially at the C2-Br position rsc.orgnih.gov | Arylated or alkylated aniline derivatives |

| Buchwald-Hartwig Amination | Potentially feasible | Di- or tri-amino-bromobenzene derivatives |

| Heck Reaction | Potentially feasible | Alkenylated aniline derivatives |

Oxidation and Reduction Chemistry of this compound

The functional groups of this compound exhibit distinct behaviors under oxidative and reductive conditions.

Oxidation: The primary site for oxidation is the amino group. Anilines can be oxidized by various reagents to a range of products, including nitroso compounds, nitro compounds, or polymeric materials (polyaniline). The specific outcome depends on the oxidant and reaction conditions. The heavily brominated ring is generally resistant to oxidation.

Reduction: The aromatic ring is stable and not readily reduced. The bromine atoms can be removed through catalytic hydrogenation (reductive dehalogenation), typically using hydrogen gas and a palladium catalyst. This process would sequentially replace the bromine atoms with hydrogen, ultimately leading to aniline if the reaction is driven to completion. The amino group itself is stable under these reductive conditions. A species that loses electrons is oxidized, while one that gains electrons is reduced. khanacademy.orgyoutube.com

Strategies for Controlling Reaction Selectivity and Regiochemistry in Derivative Synthesis

Synthesizing specific derivatives of this compound requires careful strategic planning to control selectivity and regiochemistry.

Protection of the Amino Group: For electrophilic substitution reactions like nitration or halogenation, the most critical strategy is the protection of the amino group. wikipedia.org Converting it to an acetanilide (-NHCOCH₃) moderates its high reactivity, prevents side reactions like oxidation, and ensures ortho, para-direction without the complication of anilinium ion formation. youtube.com The protecting group can be easily removed by hydrolysis after the desired substitution has been achieved.

Control of Reaction Conditions: For electrophilic substitutions, manipulation of reaction conditions (temperature, catalyst, solvent) is crucial. Given the deactivated nature of the ring, forcing conditions may be necessary, but this must be balanced against the risk of degradation or side reactions.

Selective Metal-Catalyzed Cross-Coupling: The most promising strategy for selective functionalization is the use of transition-metal-catalyzed cross-coupling reactions. By choosing appropriate catalysts, ligands, and reaction conditions, it may be possible to achieve selective coupling at one of the four C-Br bonds. The inherent differences in the steric and electronic environment of the bromine atoms at positions 2, 3, 4, and 5 can be exploited to favor reaction at a specific site, with the C2-Br being a likely candidate for reactions developed for ortho-bromoanilines. rsc.org

Use of Blocking Groups: The reversible nature of sulfonation can be employed to introduce a bulky sulfonic acid group at the C6 position, temporarily blocking it. wikipedia.org This would allow other reactions to proceed at different sites if any were available or desired, after which the blocking group can be removed.

Advanced Spectroscopic Characterization of 2,3,4,5 Tetrabromoaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the chemical environments of magnetically active nuclei, primarily ¹H (protons) and ¹³C (carbon-13).

The ¹H NMR spectrum of 2,3,4,5-Tetrabromoaniline is predicted to be relatively simple, providing clear information about the protons present in the molecule. The aromatic region would feature a single signal corresponding to the lone proton on the benzene (B151609) ring, while the amino group protons would also be observable.

Aromatic Proton (H-6): The proton at the C-6 position is the only hydrogen atom directly attached to the aromatic ring. With no adjacent protons to couple with, its signal is expected to appear as a sharp singlet. The strong deshielding effect of the four electron-withdrawing bromine atoms would shift this signal significantly downfield, likely in the range of 7.5-7.8 ppm.

Amino Protons (-NH₂): The two protons of the primary amine group are chemically equivalent and typically appear as a single, often broad, signal. rsc.org The chemical shift of these protons can vary depending on solvent, concentration, and temperature but is generally expected in the 4.0-5.0 ppm range for aromatic amines. The broadness of the signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.65 | Singlet (s) | 1H | Aromatic H-6 |

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in a molecule. pressbooks.publibretexts.org For this compound, all six carbon atoms of the benzene ring are in distinct chemical environments due to the unsymmetrical substitution pattern. This results in six separate signals in the spectrum.

The chemical shifts are influenced by the attached substituents. Carbon atoms directly bonded to the electronegative bromine atoms (C-2, C-3, C-4, C-5) are expected to be shifted to a different field compared to the carbons bearing the amino group (C-1) and the hydrogen atom (C-6). The C-1 carbon, attached to the nitrogen of the amino group, would appear significantly downfield. The carbons bonded to bromine typically resonate in the 110-130 ppm region.

Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~145 | C-1 (-NH₂) |

| ~115 | C-2 (-Br) |

| ~125 | C-3 (-Br) |

| ~120 | C-4 (-Br) |

| ~128 | C-5 (-Br) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. chemguide.co.uklibretexts.org It is invaluable for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

For this compound, the most notable feature in the mass spectrum is the isotopic pattern of the molecular ion peak. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, with near-equal abundance (approximately 50.7% and 49.3%, respectively). The presence of four bromine atoms in the molecule results in a characteristic cluster of peaks (M, M+2, M+4, M+6, M+8) for the molecular ion, with a distinctive intensity ratio, confirming the presence of four bromine atoms.

The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through the sequential loss of bromine atoms (Br•) or the elimination of HBr. Another common fragmentation pathway for anilines involves the loss of a hydrogen cyanide (HCN) molecule from the aromatic ring after initial fragmentation.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the exact elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. For this compound (C₆H₃Br₄N), the calculated exact mass of the most abundant isotopic combination would be used to confirm its molecular formula unequivocally.

Predicted Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

|---|---|

| 404.68 (Calculated) | Molecular Ion [M]⁺ (for C₆H₃⁷⁹Br₄N) |

| [M]⁺ to [M+8]⁺ | Characteristic isotopic cluster due to four Br atoms |

| [M-79/81]⁺ | Loss of a Bromine atom |

| [M-158/160/162]⁺ | Loss of two Bromine atoms |

Vibrational (Infrared, IR) and Electronic (Ultraviolet-Visible, UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy probe the interactions of molecules with electromagnetic radiation, providing information about functional groups and conjugated systems.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum displays absorption bands corresponding to specific functional groups. vscht.cz For this compound, key diagnostic peaks would include:

N-H Stretching: Primary amines typically show two bands (symmetric and asymmetric stretching) in the region of 3300-3500 cm⁻¹.

N-H Bending: This vibration usually appears around 1600-1650 cm⁻¹.

C=C Aromatic Stretching: Multiple sharp bands are expected in the 1450-1600 cm⁻¹ region.

C-N Stretching: Aromatic amines show a C-N stretching band between 1250 and 1350 cm⁻¹.

C-Br Stretching: Strong absorptions corresponding to the carbon-bromine bonds would be found in the fingerprint region, typically between 500 and 650 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy levels. The aniline (B41778) chromophore typically shows two absorption bands. researchgate.net The presence of four heavy bromine atoms as substituents on the benzene ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima compared to unsubstituted aniline.

Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Peaks |

|---|---|

| IR (cm⁻¹) | ~3450, ~3350 (N-H stretch); ~1620 (N-H bend); ~1550, ~1480 (C=C stretch); ~1300 (C-N stretch); ~600 (C-Br stretch) |

| UV-Vis (λₘₐₓ, nm) | ~250, ~310 |

Hyphenated Analytical Techniques for Comprehensive Analysis

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of spectroscopy, providing a powerful tool for analyzing complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds like halogenated anilines. nih.govmdpi.com In GC-MS, the components of a mixture are first separated by a gas chromatograph. As each component elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum for identification. GC-MS is widely used for the trace analysis of aniline derivatives in environmental samples. d-nb.infonih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For less volatile or thermally sensitive derivatives, LC-MS/MS is the method of choice. nih.gov The sample is first separated by high-performance liquid chromatography (HPLC). The eluent is then introduced into a mass spectrometer. Tandem mass spectrometry (MS/MS) allows for highly selective and sensitive detection by selecting a specific parent ion, fragmenting it, and then detecting a specific fragment ion. This technique is particularly valuable for analyzing trace amounts of target compounds in complex biological or environmental matrices. d-nb.infonih.gov

These hyphenated methods offer enhanced sensitivity and specificity, making them indispensable for the detection and quantification of this compound and its derivatives in various applications.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. For polybrominated anilines, GC-MS provides separation of isomers and detailed structural information through mass spectral fragmentation patterns.

Research Findings:

For instance, the mass spectrum of 2,4,6-tribromoaniline (B120722) displays a characteristic isotopic cluster for the molecular ion [M]+•. nih.govnist.gov The major peaks in this cluster for a molecule with three bromine atoms would be at m/z values corresponding to the different combinations of 79Br and 81Br isotopes. The most abundant fragments are typically formed by the loss of bromine atoms or other small neutral species.

The fragmentation of bromoanilines in GC-MS often involves the sequential loss of bromine atoms. The stability of the resulting ions influences the abundance of the observed peaks in the mass spectrum.

Illustrative Data for a Related Compound: 2,4,6-Tribromoaniline

The following table summarizes the key mass spectral data for 2,4,6-tribromoaniline, which can be considered indicative of the type of data expected for tetrabromoaniline.

| Parameter | Value |

| Compound | 2,4,6-Tribromoaniline |

| Molecular Formula | C₆H₄Br₃N |

| Molecular Weight | 329.82 g/mol |

| Ionization Mode | Electron Ionization (EI) |

| Major Mass Spectral Peaks (m/z) | |

| Molecular Ion Cluster | 327, 329, 331 |

| Key Fragment Ions | Not specified in detail in the search results |

Data sourced from NIST Mass Spectrometry Data Center and ChemicalBook. nih.govnist.govchemicalbook.comchemicalbook.com

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful tool for the analysis of less volatile and thermally labile compounds, including many halogenated anilines and their metabolites. d-nb.info This technique offers high sensitivity and selectivity, making it suitable for trace analysis in complex matrices.

Research Findings:

Specific HPLC-MS/MS methods for this compound are not detailed in the available literature. However, studies on other bromoanilines, such as 4-bromoaniline (B143363), demonstrate the utility of this technique. HPLC-MS/MS can be used to detect and quantify the parent compound as well as its metabolic products. The use of tandem mass spectrometry allows for selective reaction monitoring (SRM), which enhances the specificity of detection by monitoring a specific fragmentation of a precursor ion.

For example, the metabolic fate of 4-bromoaniline has been investigated in rats using HPLC-Time-of-Flight-MS/MS (HPLC-TOF-MS/MS). nih.govresearchgate.net The high sensitivity of this method, aided by the distinct bromine isotope pattern, enabled the detection of numerous previously uncharacterized metabolites. nih.govresearchgate.net This highlights the potential of HPLC-MS/MS for detailed metabolic profiling of brominated anilines.

Illustrative Data for a Related Compound: 4-Bromoaniline Metabolites

The following table illustrates the types of metabolites that can be identified using HPLC-MS/MS, as demonstrated in studies with 4-bromoaniline.

| Parent Compound | Metabolite Class | Analytical Technique |

| 4-Bromoaniline | Hexose conjugates | HPLC-TOF-MS/MS |

| 4-Bromoaniline | Di-hexose conjugates | HPLC-TOF-MS/MS |

| 4-Bromoaniline | Sulfamate conjugates | HPLC-TOF-MS/MS |

| 4-Bromoaniline | Sulfate conjugates | HPLC-TOF-MS/MS |

Information based on metabolic studies of 4-bromoaniline. nih.govresearchgate.netresearchgate.net

Gel Permeation Chromatography-Inductively Coupled Plasma High-Resolution Mass Spectrometry (GPC-ICP HR MS)

Gel Permeation Chromatography (GPC) separates molecules based on their size and is often used for the analysis of polymers and large molecules. When coupled with Inductively Coupled Plasma High-Resolution Mass Spectrometry (ICP-HR-MS), it becomes a powerful technique for elemental speciation.

Research Findings:

There is no specific literature available on the application of GPC-ICP HR MS for the analysis of this compound. This technique is more commonly applied to the analysis of organometallic compounds or for the determination of the elemental composition of macromolecules.

In the context of brominated compounds, HPLC-ICP-MS (without the GPC component) has been utilized for the profiling and quantification of metabolites of compounds like 4-bromoaniline. researchgate.netresearchgate.netsigmaaldrich.com The ICP-MS detector is highly sensitive to bromine, allowing for the selective detection of bromine-containing compounds in a complex biological matrix. nih.gov High-resolution ICP-MS can help in overcoming isobaric interferences, which is crucial for accurate elemental analysis.

The potential application of GPC-ICP HR MS to this compound would likely be in specialized research areas, such as studying its binding to macromolecules or its presence in polymeric materials. The GPC would separate the polymer-bound aniline from free aniline, and the ICP-HR-MS would then provide sensitive and selective detection of bromine.

Atmospheric Pressure Photoionization/Chemical Ionization Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (APPI/APCI FT-ICR MS)

Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) is known for its ultra-high resolution and mass accuracy, which enables the unambiguous determination of elemental compositions. nih.gov Atmospheric Pressure Photoionization (APPI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques that are well-suited for the analysis of a wide range of compounds, including nonpolar and moderately polar molecules.

Research Findings:

Direct application of APPI/APCI FT-ICR MS for the analysis of this compound has not been reported. However, the characteristics of this technique make it highly suitable for the detailed characterization of halogenated organic compounds. The high resolving power of FT-ICR MS can easily separate the isotopic peaks of brominated compounds, allowing for confident identification of the number of bromine atoms in a molecule.

APPI is particularly effective for the ionization of nonpolar aromatic compounds. nih.gov For halogenated anilines, both APPI and APCI could potentially be used. The choice of ionization source would depend on the specific properties of the analyte and the sample matrix. FT-ICR MS would provide highly accurate mass measurements, facilitating the identification of unknown metabolites or degradation products of this compound by providing their elemental formulas. This technique is especially powerful for the analysis of complex mixtures containing numerous halogenated compounds. nih.govacs.org

Computational Chemistry Approaches for 2,3,4,5 Tetrabromoaniline

Density Functional Theory (DFT) Applications in Molecular Systems

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. nih.govnih.gov This approach is founded on the principle that the energy of a molecule can be determined from its electron density. DFT methods are widely employed for their balance of accuracy and computational efficiency, making them suitable for a range of molecular systems. nih.gov

A fundamental application of DFT is the geometry optimization of a molecule to find its most stable, lowest-energy conformation. nih.govresearchgate.net For 2,3,4,5-tetrabromoaniline, this process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. nih.gov Functionals such as B3LYP, combined with basis sets like 6-311++G(d,p), are commonly used for such calculations. nih.govekb.eg

The optimization yields crucial data on bond lengths, bond angles, and dihedral angles. These optimized parameters provide a detailed three-dimensional picture of the molecule's structure. For this compound, calculations would reveal the planarity of the benzene (B151609) ring and the orientation of the amino group and bromine atoms.

Once the geometry is optimized, electronic structure calculations can be performed to understand the distribution of electrons within the molecule. This includes the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. ijarset.comresearchgate.net A smaller gap generally indicates a more reactive molecule. ijarset.commdpi.com

Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Atom(s) | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C-N | 1.40 | |

| C-Br | 1.90 | |

| C-C (aromatic) | 1.39 | |

| N-H | 1.01 | |

| **Bond Angles (°) ** | ||

| C-C-N | 120.5 | |

| C-C-Br | 119.8 | |

| H-N-H | 115.0 | |

| Dihedral Angles (°) |

Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT geometry optimization.

DFT calculations are highly effective in predicting various spectroscopic properties. Time-dependent DFT (TD-DFT) is used to simulate electronic absorption spectra (UV-Vis), providing information on excitation energies and oscillator strengths. nih.gov These theoretical spectra can be compared with experimental results to validate the computational model and aid in the interpretation of the observed electronic transitions. nih.govresearchgate.net

Furthermore, the calculation of vibrational frequencies through DFT allows for the prediction of infrared (IR) and Raman spectra. researchgate.netsemanticscholar.org Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or twisting of bonds. Comparing the theoretical vibrational spectra with experimental data helps in the assignment of spectral bands to particular molecular motions. researchgate.net

DFT is an invaluable tool for exploring the mechanisms of chemical reactions. researchgate.net By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. youtube.comresearchgate.net A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction pathway. arxiv.orgnih.gov

For this compound, DFT could be used to study reactions such as electrophilic substitution or nucleophilic attack. The process involves locating the transition state structure for a proposed reaction and calculating its energy. researchgate.netosti.gov This activation energy determines the reaction rate. The analysis provides a detailed understanding of the bond-breaking and bond-forming processes that occur during the reaction. nih.gov

Conceptual Density Functional Theory (CDFT) for Chemical Reactivity

Conceptual DFT (CDFT) provides a framework for defining and calculating chemical concepts such as electronegativity and hardness from the electron density. mdpi.commdpi.com It uses response functions of the system's energy to perturbations in the number of electrons or the external potential to quantify reactivity. mdpi.com

To identify the most reactive sites within a molecule, CDFT employs local reactivity descriptors. The most prominent of these are the Fukui functions, which indicate the change in electron density at a specific point when an electron is added to or removed from the system. mdpi.comresearchgate.net

The Fukui function helps in predicting sites for electrophilic and nucleophilic attack: researchgate.net

f+(r) corresponds to nucleophilic attack (attack by a species with excess electrons) and is related to the LUMO density.

f-(r) corresponds to electrophilic attack (attack by an electron-deficient species) and is related to the HOMO density.

For this compound, calculating the condensed Fukui functions for each atom would reveal which carbon atoms on the ring are most susceptible to electrophilic attack and where a nucleophile is most likely to interact. nih.gov This analysis provides a more nuanced view of reactivity than can be obtained from atomic charges alone. derpharmachemica.com

Table 2: Illustrative Local Reactivity Descriptors (Fukui Functions) for Selected Atoms of this compound

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | Dual Descriptor (Δf) |

|---|---|---|---|

| C1 | 0.025 | 0.085 | -0.060 |

| C6 | 0.030 | 0.150 | -0.120 |

| N | 0.110 | 0.015 | 0.095 |

Note: This data is for illustrative purposes. A positive dual descriptor (Δf) indicates a site prone to nucleophilic attack, while a negative value indicates a site prone to electrophilic attack.

CDFT also defines global reactivity descriptors that characterize the molecule as a whole. researchgate.net These are derived from the energies of the HOMO and LUMO. ijarset.com

Electronegativity (χ) : Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) : Measures the resistance to a change in electron distribution. Hard molecules have a large HOMO-LUMO gap. ijarset.commdpi.com

Chemical Softness (S) : The reciprocal of hardness, indicating how easily the electron cloud can be polarized. Soft molecules are generally more reactive. ijarset.comnih.gov

Table 3: Global Reactivity Descriptors (Illustrative Data)

| Descriptor | Formula | Value (eV) |

|---|---|---|

| HOMO Energy (E_HOMO) | - | -6.50 |

| LUMO Energy (E_LUMO) | - | -1.20 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 5.30 |

| Ionization Potential (I) | -E_HOMO | 6.50 |

| Electron Affinity (A) | -E_LUMO | 1.20 |

| Electronegativity (χ) | (I + A) / 2 | 3.85 |

| Chemical Hardness (η) | (I - A) / 2 | 2.65 |

| Chemical Softness (S) | 1 / (2η) | 0.19 |

Note: These values are illustrative, calculated using Koopmans' theorem approximations, and provide a general profile of the molecule's reactivity.

Advanced Computational Methodologies

The theoretical study of this compound relies on sophisticated computational methods to predict its molecular properties, reactivity, and interactions with its environment. These advanced methodologies provide insights that complement experimental findings and guide further research.

Ab Initio DFT Methods and Exchange-Correlation Functional Development

Ab initio Density Functional Theory (DFT) stands as a cornerstone in the computational analysis of molecules like this compound. stackexchange.com DFT methods are, in principle, exact and offer a favorable balance between computational cost and accuracy, making them suitable for studying the electronic structure of complex systems. nih.gov The core of DFT lies in the Kohn-Sham equations, which replace the interacting many-electron system with a fictitious system of non-interacting electrons moving in an effective potential. arxiv.org This approach allows for the calculation of the ground-state electron density and, consequently, the total energy and other molecular properties.

The accuracy of DFT calculations is critically dependent on the approximation used for the exchange-correlation (XC) functional, which accounts for the quantum mechanical effects of exchange and electron correlation. uwo.ca The development of more accurate and robust XC functionals is an ongoing area of research in computational chemistry. uwo.ca For halogenated aromatic compounds like this compound, the choice of the XC functional is particularly important due to the presence of heavy bromine atoms and the complex electronic effects they introduce.

Hybrid functionals, which incorporate a portion of the exact Hartree-Fock exchange, have shown considerable success in describing the properties of organic molecules. nih.gov Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and PBE0 are widely used for this purpose. researchgate.netmdpi.com For systems with significant non-covalent interactions, dispersion-corrected DFT (DFT-D) methods are often employed to account for van der Waals forces, which can be crucial for understanding intermolecular interactions in the solid state or in biological systems.

The selection of an appropriate basis set is also a critical aspect of ab initio DFT calculations. For molecules containing heavy atoms like bromine, basis sets that include polarization and diffuse functions, such as the 6-311++G(d,p) basis set, are necessary to accurately describe the electronic distribution and polarizability. researchgate.netnih.gov

Table 1: Comparison of Common Exchange-Correlation Functionals in DFT

| Functional Type | Acronym | Key Features | Typical Applications |

| Hybrid GGA | B3LYP | Mixes GGA exchange and correlation with a portion of exact Hartree-Fock exchange. | Broadly applicable for molecular geometries, vibrational frequencies, and thermochemistry. conicet.gov.ar |

| Hybrid GGA | PBE0 | Parameter-free hybrid functional based on the PBE GGA functional. | Often provides improved accuracy for reaction barriers and electronic properties. |

| Range-Separated Hybrid | ωB97X-D | Includes empirical dispersion corrections and treats short- and long-range exchange differently. | Suitable for systems where non-covalent interactions are important. nih.gov |

Solvation Models and Environmental Effects in Computational Studies

The properties and behavior of this compound can be significantly influenced by its surrounding environment, particularly when in solution. researchgate.net Computational solvation models are essential for simulating these environmental effects and providing a more realistic description of the molecule's behavior in different solvents. d-nb.info

There are two main classes of solvation models: explicit and implicit. Explicit solvation models treat individual solvent molecules quantum mechanically or classically, providing a detailed picture of solute-solvent interactions. However, this approach is computationally very demanding.

Implicit solvation models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. researchgate.net The Polarizable Continuum Model (PCM) and its variants are among the most widely used implicit solvation models. researchgate.net In these models, the solute is placed in a cavity within the dielectric continuum, and the electrostatic interactions between the solute and the solvent are calculated. This approach offers a computationally efficient way to account for the bulk effects of the solvent. d-nb.info

The choice of the solvation model and its parameters, such as the definition of the molecular cavity, can impact the accuracy of the calculations. For a molecule like this compound, which has polar functional groups and a large, polarizable bromine framework, accurately modeling solvation is crucial for predicting properties such as solubility, reactivity, and spectral shifts in different media. umn.edu Advanced solvation models may also incorporate non-electrostatic contributions to the solvation free energy, such as cavitation, dispersion, and repulsion energies, to provide a more comprehensive description of the solvation process. The calculation of physicochemical properties incorporating the effect of solvation using ab initio methods can improve classification models for substituted anilines. nih.gov

Table 2: Overview of Solvation Models in Computational Chemistry

| Model Type | Description | Advantages | Disadvantages |

| Explicit Solvation | Individual solvent molecules are included in the calculation. | Provides a detailed description of specific solute-solvent interactions (e.g., hydrogen bonding). | Computationally very expensive, limiting the size of the system and simulation time. |

| Implicit (Continuum) Solvation | The solvent is represented as a continuous medium with a defined dielectric constant. researchgate.net | Computationally efficient, allowing for the study of larger systems. d-nb.info | Does not explicitly describe specific solute-solvent interactions. |

Environmental Fate and Degradation Studies of Halogenated Anilines

Abiotic Degradation Pathways of 2,3,4,5-Tetrabromoaniline

Abiotic degradation processes, which are not mediated by living organisms, play a crucial role in the transformation of chemical compounds in the environment. For this compound, the primary abiotic degradation pathways of interest are photodegradation and hydrolysis.

The primary photodegradation mechanism for polybrominated aromatic compounds is reductive debromination, where a carbon-bromine bond is cleaved, and the bromine atom is replaced by a hydrogen atom. researchgate.net This process leads to the formation of less brominated, and potentially more mobile or toxic, degradation products. For instance, the photodegradation of decabromodiphenyl ether (BDE-209) in various environmental matrices results in the formation of lower brominated PBDEs. nih.gov Similarly, the photolysis of hexabromobenzene (B166198) on soil minerals has been shown to proceed via reductive debromination. researchgate.net It is therefore plausible that this compound would undergo a similar stepwise reductive debromination upon exposure to sunlight, leading to the formation of various tribromo-, dibromo-, and monobromoaniline isomers.

The kinetics of photodegradation are influenced by several environmental factors, including the intensity and wavelength of light, the presence of photosensitizers (such as humic acids), and the matrix in which the compound is present (e.g., water, soil, sediment). researchgate.net For example, the presence of humic acids can inhibit the photodegradation of HBB. researchgate.net The rate of photodegradation of aniline (B41778) and its chlorinated derivatives has been shown to be influenced by the presence of photocatalysts like titanium dioxide (TiO2). The degradation of chloroanilines in the presence of TiO2 has been found to produce intermediates such as aminophenol and benzidine. mdpi.com

Table 1: Potential Photodegradation Products of this compound (Inferred from Analogous Compounds)

| Parent Compound | Potential Intermediate Products | Potential Final Products |

| This compound | Tribromoanilines, Dibromoanilines, Monobromoaniline | Aniline, Mineralization products (CO2, H2O, Br⁻) |

Note: This table is illustrative and based on the general mechanism of reductive debromination observed for other polybrominated aromatic compounds. The specific isomers and their rates of formation for this compound have not been experimentally determined.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The susceptibility of a compound to hydrolysis is an important factor in determining its environmental persistence. For aromatic amines, the stability of the carbon-nitrogen bond and the influence of substituents on the aromatic ring are key.

Specific data on the hydrolytic stability of this compound is not available. However, studies on other anilines can provide some general expectations. For instance, the hydrolysis of 4-morpholinoaniline (B114313) has been shown to be pH-dependent, with degradation occurring at acidic pH values. ku.edu In general, the carbon-halogen bonds on an aromatic ring are relatively resistant to hydrolysis under typical environmental pH and temperature conditions. Polybrominated biphenyls (PBBs), for example, have shown significant persistence in soil with no evidence of significant degradation after one year of incubation. nih.gov

Biotransformation and Biodegradation Processes

The transformation and degradation of chemical compounds by living organisms, primarily microorganisms, is a critical component of their environmental fate.

Microorganisms have evolved diverse metabolic pathways to utilize a wide range of organic compounds as sources of carbon and energy. The biodegradation of aromatic compounds is a well-studied field, and many of the enzymatic systems involved have been characterized. nih.gov The presence of halogen substituents on the aromatic ring, as in halogenated anilines, generally increases the recalcitrance of the compound to microbial attack.

Aerobic Degradation: Under aerobic conditions (in the presence of oxygen), the initial step in the degradation of aromatic compounds often involves the action of oxygenases. For anilines, dioxygenases can hydroxylate the aromatic ring to form catechols, which are then further degraded through ring cleavage pathways (ortho- or meta-cleavage). The degradation of chloroanilines has been observed to proceed through the formation of chlorocatechols. It is hypothesized that the aerobic degradation of this compound would likely follow a similar pathway, initiated by a dioxygenase attack to form a brominated catechol. Subsequent steps would involve dehalogenation and ring cleavage. Studies on the aerobic biodegradation of the brominated flame retardant tribromoneopentylalcohol (TBNPA) by a groundwater enrichment culture have shown rapid and complete debromination within a few days, suggesting that aerobic debromination of brominated compounds is feasible. nih.gov

Anaerobic Degradation: In the absence of oxygen, the microbial degradation of halogenated aromatic compounds typically proceeds through reductive dehalogenation. In this process, the halogen substituent is removed, and replaced by a hydrogen atom, with the halogenated compound serving as an electron acceptor. This process has been observed for a variety of chlorinated and brominated compounds. For this compound, anaerobic degradation would likely involve the sequential removal of bromine atoms to form less halogenated anilines, which could then be further degraded. However, in the case of TBNPA, anaerobic biodegradation was not observed, indicating that the feasibility of anaerobic degradation can be compound-specific. nih.gov

The key enzymatic step in the biodegradation of halogenated aromatic compounds is the cleavage of the carbon-halogen bond, a process known as dehalogenation. A variety of dehalogenating enzymes have been identified in microorganisms.

Enzyme Systems:

Oxygenases: As mentioned, mono- and dioxygenases play a crucial role in the initial attack on the aromatic ring under aerobic conditions. These enzymes can incorporate one or two atoms of oxygen into the substrate, respectively, leading to hydroxylation and, in some cases, spontaneous dehalogenation.

Reductive Dehalogenases: Under anaerobic conditions, specific enzymes known as reductive dehalogenases catalyze the removal of halogens. These enzymes are often part of a respiratory chain where the halogenated compound acts as the terminal electron acceptor.

Hydrolytic Dehalogenases: Some microorganisms possess enzymes that can replace a halogen atom with a hydroxyl group from water.

Catabolic Genes: The genetic basis for the degradation of anilines and halogenated aromatic compounds has been investigated in several bacteria. For example, in the degradation of aniline, genes encoding for aniline dioxygenase and other enzymes of the catechol pathway have been identified. While specific genes for the degradation of this compound have not been reported, it is likely that the enzymatic machinery would be encoded by genes homologous to those found in other halogenated aniline and aromatic compound degrading bacteria.

Table 2: Key Enzyme Classes and Corresponding Gene Examples in the Degradation of Halogenated Aromatic Amines (General)

| Enzyme Class | Function | Example Genes (from related pathways) |

| Aniline Dioxygenase | Initial hydroxylation of the aromatic ring | tdn gene cluster |

| Catechol Dioxygenase | Cleavage of the catechol ring | catA, catB |

| Reductive Dehalogenase | Removal of halogen atoms under anaerobic conditions | rdhA |

| Hydrolytic Dehalogenase | Replacement of halogen with a hydroxyl group | Not specifically identified for anilines |

Note: This table provides a general overview of enzyme classes and genes involved in the degradation of related compounds. Their specific role in the metabolism of this compound is yet to be determined.

Identification of Metabolites and Degradation Intermediates

For example, the bacterial breakdown of chloroanilines and dichloroanilines typically proceeds through the formation of corresponding catechols, which are further metabolized via ortho- or meta-cleavage pathways. In the case of 2-chloro-4-nitroaniline (B86195) degradation by Rhodococcus sp., the identified intermediates are 4-amino-3-chlorophenol (B108459) and subsequently 6-chlorohydroxyquinol.

Another observed mechanism is oxidative deamination, as seen in the metabolism of 2,4-dimethylaniline (B123086) by Pseudomonas species, which results in a 3-methylcatechol (B131232) intermediate. Anaerobic degradation pathways have also been documented, where aniline is converted to 4-aminobenzoic acid.

It is plausible that the degradation of this compound would initiate through similar hydroxylation and debromination steps, leading to a variety of hydroxylated and debrominated intermediates. Without specific experimental data, the precise metabolites remain speculative.

Table 1: Hypothetical Metabolites of this compound and Their Potential Formation Pathways This table is based on established degradation pathways of other halogenated anilines, as specific data for this compound is not available in the reviewed literature.

| Potential Metabolite | Potential Formation Pathway | Significance |

| Brominated Aminophenols | Hydroxylation | The introduction of a hydroxyl group can increase the compound's reactivity and susceptibility to further degradation. |

| Tribromoaniline Isomers | Reductive Dehalogenation | The removal of a bromine atom can decrease the toxicity and persistence of the parent compound. |

| Dibromoaniline Isomers | Further Reductive Dehalogenation | Represents a continuation of the detoxification pathway. |

| Brominated Catechols | Dihydroxylation | These compounds are precursors to the cleavage of the aromatic ring. |

| Ring Cleavage Products | Oxidative Cleavage of the Aromatic Ring | Indicates the complete mineralization of the organic pollutant. |

Environmental Monitoring and Advanced Analytical Challenges for Halogenated Anilines

The effective environmental monitoring of halogenated anilines, including this compound, is essential for evaluating their prevalence and potential ecological risks. However, this is accompanied by several analytical challenges.

A primary difficulty is the typically low concentrations of these compounds in environmental samples, which necessitates the use of highly sensitive analytical methods for their detection. The presence of numerous isomers of halogenated anilines can further complicate their chromatographic separation and accurate quantification.

To address these issues, advanced analytical techniques are frequently utilized. Gas chromatography (GC) coupled with a nitrogen-phosphorus detector (NPD) has proven effective for the determination of a wide range of anilines in wastewater. For more definitive identification and quantification, GC coupled with mass spectrometry (MS) is a powerful tool. High-performance liquid chromatography (HPLC) is another widely used technique for the separation and determination of aniline derivatives.

For the analysis of trace levels of these compounds, a pre-concentration step, such as solid-phase extraction or liquid-liquid extraction, is often required. Capillary electrophoresis, combined with on-line concentration techniques, has also been developed for the sensitive determination of anilines in environmental water samples.

While specific analytical methods for this compound have not been extensively documented, methodologies used for other brominated aromatic compounds suggest that a combination of GC with a sensitive detector, such as an electron capture detector (ECD) or MS, would likely be the most suitable approach. The development of a validated method would require careful consideration of the unique physicochemical properties of this compound.

Table 2: Overview of Analytical Techniques for Monitoring Halogenated Anilines in Environmental Samples

| Analytical Technique | Detector | Applicability | Advantages | Challenges |

| Gas Chromatography (GC) | Nitrogen-Phosphorus Detector (NPD) | Determination of a wide variety of anilines in wastewater. | Offers good selectivity and sensitivity for nitrogen-containing compounds. | May not be universally suitable for all halogenated aniline congeners. |

| Gas Chromatography (GC) | Mass Spectrometry (MS) | Identification and quantification of anilines in industrial wastewater. | Provides high specificity and detailed structural information. | Can be more expensive and complex to operate and maintain. |

| High-Performance Liquid Chromatography (HPLC) | UV or Diode Array Detector | Separation of various aniline isomers. | Adaptable for compounds with a wide range of polarities. | May exhibit lower sensitivity for certain analytes compared to other techniques. |

| Capillary Electrophoresis (CE) | UV or Amperometric Detector | Determination of anilines in environmental water samples. | Features high separation efficiency and requires minimal sample volume. | Can be susceptible to interference from the sample matrix. |

Q & A

Q. What are the optimal synthetic routes for 2,3,4,5-Tetrabromoaniline, and how can over-bromination be minimized?

The synthesis typically involves brominating 3,4,5-tribromoaniline using Br₂ in chloroform with catalytic iodine and iron metal. Reaction monitoring via gas chromatography (GC) is critical to prevent over-bromination to pentabromoaniline. Temperature control (20–25°C) and stoichiometric precision ensure selective bromination at the 2-position. Post-reaction, recrystallization in methanol/water achieves ~90% purity, with residual pentabromoaniline (~10%) as the primary impurity .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Mass Spectrometry (MS): Molecular ion peaks at m/z 406 (tetrabromoaniline) and m/z 483 (pentabromoaniline) confirm bromination patterns.

- Nuclear Magnetic Resonance (NMR): Aromatic proton singlet at δ 6.90 ppm (CDCl₃) and NH₂ singlet at δ 3.76 ppm validate substitution positions .

- GC/HPLC: Quantify impurities (e.g., pentabromoaniline) using retention time comparisons .

Q. How does the bromination pattern of this compound influence its reactivity in substitution reactions?

The electron-withdrawing bromine substituents activate the aromatic ring for nucleophilic substitution at the para position (relative to NH₂). Methoxylation or nitration typically occurs at the 6-position due to steric and electronic effects. Comparative studies with 2,4,6-tribromoaniline show reduced reactivity in this compound due to increased steric hindrance .

Advanced Research Questions

Q. What mechanistic insights explain the selectivity of bromination in this compound synthesis?

Bromination proceeds via an electrophilic aromatic substitution (EAS) mechanism. The iron catalyst generates Br⁺ ions, which are directed to the 2-position by the NH₂ group’s ortho/para-directing effect. Iodine enhances Br₂ activation, while chloroform stabilizes intermediates. Computational studies (DFT) suggest that steric hindrance from adjacent bromine atoms limits further substitution at the 6-position .

Q. How can researchers address discrepancies in reported yields or purity levels across studies?

- Replicate Reaction Conditions: Standardize solvent ratios (e.g., chloroform vs. acetic acid), catalyst loadings, and reaction times.

- Cross-Validation with Multiple Techniques: Combine GC, HPLC, and elemental analysis to resolve conflicting purity claims.

- Impurity Profiling: Use high-resolution MS to identify trace byproducts (e.g., dibromoaniline isomers) .

Q. What environmental degradation pathways are associated with this compound, and how are its metabolites detected?

Under UV light or microbial action, debromination produces 3,4,5-tribromoaniline and 2,4,5-tribromoaniline. Advanced oxidation processes (AOPs) generate 2,3,4,5-Tetrabromobenzoic acid, detectable via LC-MS/MS with a limit of quantification (LOQ) of 0.1 ppb. Environmental samples require solid-phase extraction (SPE) prior to analysis .

Q. How is this compound utilized in synthesizing flame-retardant polybrominated biphenyls (PBBs)?

Cadogan coupling with o-dibromobenzene forms 2,3,3',4,4',5-hexabromobiphenyl (HBBp), a flame-retardant congener. The reaction employs amyl nitrite as a diazotization agent, followed by Florisil chromatography to isolate HBBp (90% purity). TLC and semi-preparative HPLC resolve heptabromobiphenyl impurities .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the cytotoxicity of this compound in in vitro studies?

Discrepancies may arise from cell line variability (e.g., HepG2 vs. HEK293), solvent choice (DMSO vs. ethanol), or exposure duration. Mitigation strategies include:

- Standardized Assay Protocols: Use MTT assays with matched cell passage numbers.

- Solvent Controls: Verify that carrier solvents do not influence viability.

- Dose-Response Repetition: Perform triplicate experiments with IC₅₀ calculations .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.